molecular formula C22H17FN4 B1307390 3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine

3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine

Cat. No.: B1307390
M. Wt: 356.4 g/mol
InChI Key: SJMKNRNWFDKAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone is a chemical compound with the molecular formula C22H16FN3This compound is characterized by the presence of a fluorobenzene ring, a quinoxaline moiety, and a hydrazone linkage, making it a versatile molecule for research and industrial purposes .

Preparation Methods

The synthesis of 3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine typically involves the reaction of 4-fluorobenzenecarbaldehyde with N-(3-benzyl-2-quinoxalinyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Chemical Reactions Analysis

4-Fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

4-Fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s hydrazone linkage may play a role in its biological activity by facilitating interactions with target molecules .

Comparison with Similar Compounds

4-Fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H17FN4

Molecular Weight

356.4 g/mol

IUPAC Name

3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine

InChI

InChI=1S/C22H17FN4/c23-18-12-10-17(11-13-18)15-24-27-22-21(14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h1-13,15H,14H2,(H,26,27)

InChI Key

SJMKNRNWFDKAML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.